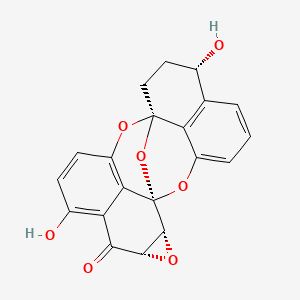

Preussomerin F

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H14O7 |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

(1S,2R,4S,12R,15S)-7,15-dihydroxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaen-5-one |

InChI |

InChI=1S/C20H14O7/c21-9-6-7-19-14-8(9)2-1-3-11(14)26-20(27-19)15-12(25-19)5-4-10(22)13(15)16(23)17-18(20)24-17/h1-5,9,17-18,21-22H,6-7H2/t9-,17+,18+,19+,20-/m0/s1 |

InChI Key |

PFLISIVPNOLCBQ-NDMITINESA-N |

Isomeric SMILES |

C1C[C@]23C4=C([C@H]1O)C=CC=C4O[C@@]5(O2)[C@H]6[C@H](O6)C(=O)C7=C(C=CC(=C57)O3)O |

Canonical SMILES |

C1CC23C4=C(C1O)C=CC=C4OC5(O2)C6C(O6)C(=O)C7=C(C=CC(=C57)O3)O |

Synonyms |

preussomerin F |

Origin of Product |

United States |

Natural Occurrence and Isolation of Preussomerin F

Fungal Bioprospecting and Isolation Methodologies

The exploration of fungal biodiversity for novel secondary metabolites, a process known as bioprospecting, has led to the discovery of Preussomerin F. The isolation of these compounds typically involves extraction from fungal cultures followed by various chromatographic techniques to purify the individual metabolites.

Discovery from Preussia isomera

The initial discovery and isolation of the preussomerin family of compounds, including this compound, were from the coprophilous fungus Preussia isomera. datapdf.comacs.org This fungus, found on animal dung, produces a series of related aromatic bis-ketals, designated preussomerins A-F. datapdf.com The isolation process from liquid cultures of P. isomera (strain CBS 415.82) involved extraction with ethyl acetate, followed by purification using silica (B1680970) gel chromatography and reversed-phase high-performance liquid chromatography (HPLC). datapdf.com this compound was isolated in very low yields, ranging from 0 to 0.08 mg/L. datapdf.com The structure of this compound, an isomer of Preussomerin A, was determined through extensive NMR experiments. datapdf.com

Isolation from Other Fungal Genera and Species

Subsequent to its initial discovery, this compound and its derivatives have been isolated from a variety of other fungal genera and species, highlighting the distribution of the biosynthetic pathways for these complex molecules among different fungal taxa.

Lasiodiplodia theobromae, a well-known plant pathogenic and endophytic fungus, has been identified as a source of preussomerins. nih.govnih.gov An endophytic strain, ZJ-HQ1, isolated from a mangrove plant, was found to produce two new chlorinated preussomerins, along with nine known preussomerin analogues. nih.gov This discovery marked the first report of chlorinated derivatives within the preussomerin family. nih.gov The production of such a diverse array of secondary metabolites underscores the metabolic potential of this fungus. nih.gov

The genus Microsphaeropsis is recognized for its ability to produce a wide range of structurally novel and biologically active secondary metabolites. nih.govresearchgate.net Various species within this genus have been reported to produce preussomerins, including this compound, G, and H. nih.govresearchgate.net These fungi are found in diverse geographical locations and represent a significant reservoir for the discovery of new natural products. nih.govresearchgate.net

Edenia gomezpompae, an endophytic fungus, is another known producer of preussomerin-type compounds. researchgate.netnih.gov This fungus has been isolated from various plants, including the leaves of Callicarpa acuminata. researchgate.net Research on E. gomezpompae has led to the isolation of several preussomerin-type spirobisnaphthalenes, such as preussomerins EG1 and EG4. researchgate.netnih.gov

The coprophilous fungus Sporormiella vexans has also been shown to produce a novel preussomerin analogue. nih.govsemanticscholar.org From liquid cultures of S. vexans (strain JS 306), a new metabolite, 3'-O-desmethyl-1-epipreussomerin C, was isolated. nih.govsemanticscholar.org The structure of this compound was elucidated using mass spectrometry and NMR analysis. nih.govsemanticscholar.org

Data on Fungal Sources of this compound and Analogues

| Fungal Species | Strain | Type | Isolated Compounds | Reference |

| Preussia isomera | CBS 415.82 | Coprophilous | Preussomerins A-F | datapdf.com |

| Lasiodiplodia theobromae | ZJ-HQ1 | Endophytic | Chloropreussomerins A and B, Preussomerin M and other known analogues | nih.gov |

| Microsphaeropsis sp. | Not specified | Not specified | Preussomerins F, G, H, Deoxypreussomerin A | nih.govresearchgate.net |

| Edenia gomezpompae | Not specified | Endophytic | Preussomerins EG1, EG4 | researchgate.netnih.gov |

| Sporormiella vexans | JS 306 | Coprophilous | 3'-O-desmethyl-1-epipreussomerin C | nih.govsemanticscholar.org |

Harmonema dematioides

Harmonema dematioides, a dematiaceous fungus, has been identified as a producer of preussomerins. While the broader class of preussomerins has been isolated from this fungus, specific details regarding the isolation of this compound from Harmonema dematioides are part of the broader research into the metabolic products of this organism. This fungus has been reported in various geographical locations, including Europe (specifically Sweden and Spain), North America (Canada), Africa (the Canary Islands), and Asia (Malaysia) dothideomycetes.org.

Fresh-Water-Derived Fungus YMF 1.01029

A significant source of this compound is an unidentified fresh-water-derived fungus designated as YMF 1.01029. This fungus was isolated from a decaying branch of an unidentified tree located near Fuxian Lake in Yunnan Province, China nih.govresearchgate.net. Research on this fungal strain has led to the successful isolation and characterization of this compound, along with other preussomerin analogues nih.govresearchgate.net.

Unidentified Coelomycetes

An unidentified species of Coelomycetes, cataloged as MF 5916, has also been reported as a source of preussomerins researchgate.net. Coelomycetous fungi are known for their cosmopolitan distribution, being found in a wide array of environments, from terrestrial to freshwater and marine ecosystems, and in regions spanning from tropical to temperate zones mnhn.freurofinsus.com. While the specific isolation of this compound from this particular strain is noted, detailed protocols are often part of broader screenings of fungal metabolites.

Geographic Distribution of Producer Organisms

The fungi responsible for producing this compound are found across diverse geographical locations, reflecting their adaptability to various ecosystems.

| Fungal Species | Geographic Locations |

| Harmonema dematioides | Europe (Sweden, Spain), North America (Canada), Africa (Canary Islands), Asia (Malaysia) dothideomycetes.org |

| Fresh-Water-Derived Fungus YMF 1.01029 | Yunnan Province, China nih.govresearchgate.net |

| Unidentified Coelomycetes | Cosmopolitan, with a wide distribution in tropical and temperate regions mnhn.freurofinsus.com |

Fermentation and Extraction Protocols for this compound

The production and isolation of this compound involve carefully controlled fermentation and extraction procedures. While specific parameters can vary between laboratories and fungal strains, a general methodology has been established.

Fermentation:

The producing fungus is typically cultured in a liquid medium to facilitate the biosynthesis of secondary metabolites, including this compound. A common approach involves the following steps:

Inoculation: A starter culture of the fungus is prepared, often on a solid medium like potato dextrose agar (B569324) (PDA), and then used to inoculate a liquid fermentation medium.

Culture Medium: The liquid medium, such as potato dextrose broth (PDB), provides the necessary nutrients for fungal growth and metabolite production datapdf.com. The composition of the medium can be optimized to enhance the yield of this compound.

Incubation: The inoculated flasks are incubated under controlled conditions of temperature and agitation. For instance, cultures may be maintained at approximately 25-28°C on an orbital shaker to ensure adequate aeration datapdf.com.

Fermentation Period: The duration of the fermentation process is a critical factor, with the peak production of this compound occurring after a specific period, which can range from several days to weeks datapdf.com.

Extraction and Isolation:

Following the fermentation period, the fungal biomass and the culture broth are separated to extract the desired compound.

Extraction of Broth: The filtered culture broth is typically extracted with an organic solvent, such as ethyl acetate. This process partitions the nonpolar compounds, including this compound, into the organic phase datapdf.com.

Extraction of Mycelia: The fungal mycelia can also be extracted with a suitable solvent to recover any intracellularly stored metabolites.

Concentration: The organic extracts are then combined, dried, and concentrated under reduced pressure to yield a crude extract datapdf.com.

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This multi-step process often involves:

Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity datapdf.com.

High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are further purified using reversed-phase HPLC to obtain pure this compound datapdf.com.

The purity and structure of the isolated this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Advanced Structural Elucidation and Stereochemical Assignment of Preussomerin F

Spectroscopic Methodologies for Structural Confirmation

A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and other spectroscopic methods like infrared (IR) and ultraviolet (UV) spectroscopy has been instrumental in the complete characterization of Preussomerin F. sci-hub.se

NMR spectroscopy stands as a cornerstone in the structural elucidation of this compound, providing detailed information about the carbon skeleton and the proton environments within the molecule.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), have been pivotal in identifying the fundamental components of this compound.

The ¹H NMR spectrum of this compound reveals the presence of distinct proton signals, including those in the aromatic region and others corresponding to methine and methylene (B1212753) groups. sci-hub.se For instance, specific signals can be attributed to the protons on the naphthalene (B1677914) ring system. sci-hub.senih.gov

The ¹³C NMR spectrum, often used in conjunction with DEPT experiments, provides a count of the total number of carbon atoms and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. sci-hub.seacs.org For this compound, some assignments of carbon chemical shifts have been revised based on more detailed 2D NMR data, highlighting the importance of comprehensive analysis. sci-hub.sethieme-connect.com

¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 197.8 | |

| 2 | 49.3 | 3.86 (d, 3.9) |

| 3 | 68.4 | 4.27 (d, 3.8) |

| 4 | 93.9 | |

| 4a | 141.2 | |

| 5 | 118.8 | |

| 6 | 136.9 | |

| 7 | 121.2 | 7.07 (d, 9.2) |

| 8 | 129.5 | 6.97 (d, 9.1) |

| 9 | 158.5 | 10.17 (s) |

| 10 | 114.7 | |

| 1' | 197.1 | |

| 2' | 49.1 | 3.37 (dd, 18.4, 3.2), 3.05 (dd, 18.3, 2.5) |

| 3' | 68.6 | 4.80 (dd, 3.1, 2.9) |

| 4' | 93.9 | |

| 4a' | 141.2 | |

| 5' | 118.8 | |

| 6' | 136.9 | |

| 7' | 121.2 | 7.08 (d, 8.1) |

| 8' | 129.5 | 7.42 (dd, 8.1, 7.9) |

| 9' | 158.5 | 7.68 (d, 7.5) |

| 10' | 114.7 |

Data sourced from studies on this compound and related compounds. Chemical shifts are in ppm. sci-hub.se

Two-dimensional (2D) NMR experiments have been crucial for assembling the complete structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This technique identifies proton-proton (¹H-¹H) coupling networks, helping to piece together spin systems within the molecule. sci-hub.seacs.org For this compound, COSY spectra would confirm the connectivity between adjacent protons, such as those in the hydrogenated naphthalene systems. acs.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sci-hub.seacs.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for connecting different fragments of the molecule by showing long-range correlations (typically over two to three bonds) between protons and carbons. sci-hub.seacs.org For example, HMBC correlations can establish the connectivity between the spiroketal carbons and adjacent ring systems. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These techniques are essential for determining the stereochemistry of the molecule. They detect through-space correlations between protons that are in close proximity, providing insights into the relative configuration of stereocenters. pitt.edupsu.edu For instance, NOESY analysis can reveal correlations between hydrogens on different parts of the spiroketal system, indicating their spatial orientation. pitt.edu

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

HR-ESI-MS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the molecular formula of this compound. acs.org This technique has been used to confirm the elemental composition of various preussomerin analogues. acs.orgresearchgate.net The molecular formula is a critical piece of information that complements the data obtained from NMR spectroscopy.

Vibrational and electronic spectroscopy provide information about the functional groups present in this compound and its conjugated systems.

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands that correspond to specific functional groups. sci-hub.sescispace.com For example, the presence of hydroxyl (-OH) groups is indicated by broad absorptions in the high-frequency region, while strong absorptions in the carbonyl region are indicative of ketone functionalities. sci-hub.sewikipedia.org

Ultraviolet (UV) Spectroscopy : The UV spectrum provides information about the electronic transitions within the molecule, particularly the conjugated systems. sci-hub.sescispace.com The absorption maxima (λmax) in the UV spectrum of this compound are characteristic of its naphthoquinone spiroketal core. sci-hub.se

Spectroscopic Data Summary for this compound

| Technique | Observed Features |

| HR-ESI-MS | Provides the exact mass and confirms the molecular formula. |

| IR (KBr) νₘₐₓ cm⁻¹ | 3421 (O-H stretching), 1690, 1659 (C=O stretching), 1594, 1473 (aromatic C=C stretching). sci-hub.se |

| UV (CHCl₃) λₘₐₓ (log ε) nm | 256 (4.13), 311 (3.52), 370 (3.62). sci-hub.se |

Mass Spectrometry (MS) Analysis

Chiroptical Methods for Absolute Configuration Determination

The determination of the absolute configuration of complex chiral molecules like this compound is a critical step in their structural characterization. nih.govresearchgate.net Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose. researchgate.netnumberanalytics.com These techniques provide detailed information on the three-dimensional arrangement of atoms, a crucial factor influencing a molecule's biological activity. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the difference in absorption between left and right circularly polarized light by a chiral molecule. encyclopedia.pub This differential absorption, known as the Cotton effect, is highly sensitive to the molecule's stereochemistry, including both its absolute configuration and its conformation in solution. encyclopedia.pubmdpi.com For enantiomers, the ECD spectra are mirror images of each other, making ECD an excellent tool for assigning absolute configuration. encyclopedia.pubnih.gov

In the study of preussomerins, ECD has been a pivotal technique. The absolute configurations of several preussomerin analogues, including this compound, were established by comparing their experimental ECD spectra with those predicted by quantum chemical calculations, specifically time-dependent density functional theory (TDDFT). acs.orgresearchgate.net This computational approach calculates the theoretical ECD spectrum for a proposed stereoisomer. A match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. acs.org

For instance, the absolute configuration of Preussomerin M was assigned by comparing its experimental ECD data with that of the known analogue, Preussomerin L. acs.org Similarly, the absolute configurations of Preussomerins G-L, including this compound, were confirmed through the comparison of experimental and calculated CD data. researchgate.net The characteristic Cotton effects observed in the spectra provide a fingerprint for the specific stereochemical arrangement of the molecule.

Table 1: Experimental and Calculated CD Maxima (Δε) for Preussomerins G-L Data sourced from Krohn et al., 2001. researchgate.net

| Compound | Experimental CD Maxima (Δε) at nm | Calculated CD Maxima (Δε) at nm |

|---|---|---|

| Preussomerin G | +15.1 (222), −13.9 (244), +3.5 (272) | +10.2 (228), −12.1 (248), +3.9 (275) |

| Preussomerin H | +13.9 (223), −10.1 (248), +2.1 (273) | +11.9 (228), −11.8 (248), +4.1 (275) |

| Preussomerin I | +20.1 (222), −15.8 (245), +3.9 (273) | +12.9 (228), −13.9 (248), +4.9 (275) |

| Preussomerin J | +14.9 (223), −12.1 (248), +2.9 (273) | +11.1 (228), −12.8 (248), +4.5 (275) |

| Preussomerin K | +18.9 (222), −14.9 (245), +3.1 (273) | +12.1 (228), −13.1 (248), +4.8 (275) |

| Preussomerin L | +19.9 (222), −16.1 (244), +4.1 (272) | +12.5 (228), −13.5 (248), +4.2 (275) |

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is a non-destructive analytical technique that provides definitive information about the three-dimensional structure of a crystalline compound at the atomic level. carleton.edufzu.cz By irradiating a single crystal with X-rays, a unique diffraction pattern is generated. creative-biostructure.com Analysis of this pattern allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the absolute configuration of the atoms within the crystal lattice. carleton.eduuni-ulm.de

For natural products, XRD is considered the gold standard for structural elucidation, provided that suitable single crystals can be grown. nih.govcarleton.edu In the broader family of preussomerin analogues, single-crystal XRD has been successfully employed to confirm the absolute configuration. For example, the structure of the preussomerin analogue Ymf 1029A was unequivocally confirmed by this method. researchgate.net The analysis provides an unambiguous map of the electron density, allowing for the direct visualization of the molecular structure. fzu.cz

The process involves mounting a single crystal on a goniometer and rotating it while it is bombarded with a focused beam of monochromatic X-rays. carleton.edu The resulting diffraction data are collected by a detector and processed to solve and refine the crystal structure, yielding a precise three-dimensional model of the molecule. creative-biostructure.com

Challenges and Refinements in Spectroscopic Assignment of this compound

The structural elucidation of natural products like this compound is often accompanied by significant challenges. A primary hurdle is the frequent isolation of these compounds in small quantities and often in a non-crystalline or amorphous form. nih.gov This scarcity and lack of crystallinity can preclude the use of single-crystal X-ray diffraction, which requires diffraction-quality crystals. nih.govcarleton.edu

When XRD analysis is not feasible, chiroptical methods like ECD become indispensable. However, the interpretation of ECD spectra for complex and conformationally flexible molecules presents its own set of challenges. mdpi.com The final spectrum is a population-weighted average of the spectra of all conformers present in solution, which can lead to attenuated signals or complex curves that are difficult to interpret directly. mdpi.commdpi.com

To overcome these challenges, significant refinements in spectroscopic assignment have been developed. The combination of experimental ECD spectroscopy with quantum chemical calculations (TDDFT) represents a major advancement. acs.org This approach allows for a more reliable and non-empirical assignment of the absolute configuration by comparing the experimental spectrum to theoretically predicted spectra for all possible stereoisomers. researchgate.netacs.org This was the key methodology used to confirm the stereochemistry of this compound and its related compounds. researchgate.net Another, more empirical, approach involves the application of established rules, such as Snatzke's rule, which correlates the sign of a specific Cotton effect with the stereochemistry of a nearby chromophore, although this is generally considered less robust than full computational analysis. researchgate.net

Synthetic Chemistry of Preussomerin F and Analogs

Total Synthesis Strategies for the Preussomerin Core Structure

The intricate and highly oxygenated pentacyclic scaffold of the preussomerins, characterized by a unique bis-spiroketal system, presents a significant challenge for synthetic chemists. thieme-connect.comchinayyhg.com Various strategies have been developed to construct the core structure of these fascinating fungal metabolites, with approaches broadly categorized into non-biomimetic and enantioselective pathways.

Enantioselective Total Synthesis Approaches

Moving beyond racemic syntheses, the development of enantioselective total syntheses has been a major goal, allowing for the preparation of specific enantiomers of the preussomerins. These approaches are critical for probing the biological activities of these natural products, as different enantiomers can have vastly different effects.

A significant breakthrough was the first enantioselective synthesis of (-)-preussomerin G. capes.gov.br Highlights of this work include an asymmetric epoxidation of a cyclic enone, which proceeded in excellent yield and enantiomeric excess, and a potentially biomimetic oxidative spirocyclization to install the unique bis-spiroketal system. capes.gov.br

More recently, enantioselective total syntheses of (-)-preussomerin EG1, EG2, and EG3 have been reported. thieme-connect.comthieme-connect.com A key innovation in this route is a stereospecific photochemical reaction of a naphthoquinone. thieme-connect.comresearchgate.net This reaction, which proceeds via a 1,6-hydrogen atom transfer, allows for the replacement of a C-H bond with a C-O bond while retaining the stereochemical information of the substrate. researchgate.net This method provides crucial control over the stereogenicity of the spiroacetal center, a challenge that was difficult to overcome with conventional methods. researchgate.netresearchgate.net The synthesis of (-)-preussomerin EG2 was completed using a two-step sequence of stereoselective epoxidation and reductive opening of the epoxide. researchgate.net

Table 3: Key Enantioselective Strategies in Preussomerin Synthesis

| Target Molecule | Key Reaction | Catalyst/Reagent | Noteworthy Feature | Reference |

|---|---|---|---|---|

| (-)-Preussomerin G | Asymmetric epoxidation | Not specified in abstract | First enantioselective route to the preussomerin family. capes.gov.br | capes.gov.br |

| (-)-Preussomerin EGs | Photochemical spiroacetal formation | Irradiation (488 nm LED) | Stereospecific reaction via 1,6-hydrogen atom transfer controls spiroacetal stereocenter. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.net |

| (-)-Preussomerin EG2 | Reductive epoxide opening | Zn, AcOH | Stereocontrolled installation of hydroxyl group. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Photochemical Spiroacetal Formation

A significant breakthrough in the synthesis of preussomerin-type compounds has been the development of photochemical reactions to construct the spiroacetal moiety. nih.govnih.gov Researchers have successfully utilized a stereospecific photochemical reaction involving a 1,6-hydrogen atom transfer (HAT) from a naphthoquinone precursor. nih.govnih.gov This process allows for the replacement of a C-H bond with a C-O bond, directly forming the spiroacetal center. nih.gov

Upon photoexcitation, typically using an LED light source, the naphthoquinone undergoes an n-π* transition. This is followed by an intramolecular 1,6-hydrogen atom transfer, leading to the formation of a diradical intermediate. Subsequent steps involving zwitterionic species ultimately result in the formation of the spiroacetal structure. thieme-connect.com This photochemical approach has proven effective in the enantioselective total syntheses of related compounds like preussomerins EG1, EG2, and EG3. nih.govnih.gov

Control of Spiroacetal Stereogenicity

A primary challenge in the synthesis of preussomerins is the precise control of the stereochemistry at the spiroacetal center. The photochemical approach has been instrumental in addressing this challenge. nih.govnih.gov The reaction proceeds in a stereospecific manner, meaning the stereochemical information from the chiral, non-racemic starting material is retained in the final product. nih.govresearchgate.net This retention of configuration is crucial for achieving enantioselectivity. thieme-connect.com

The stereospecificity arises from the balance between the lifetime of the intermediate zwitterionic species and the rate of conformational changes that could lead to racemization. researchgate.net By carefully designing the substrate, including the placement of substituents on the naphthoquinone ring, chemists can influence the reaction pathway to favor the desired stereoisomer with high enantiomeric excess (>99% ee). nih.gov The absolute configuration of the newly formed spiroacetal center has been confirmed through X-ray diffraction analysis. nih.gov

Key Synthetic Methodologies and Reaction Cascades

The synthesis of this compound and its analogs has spurred the development and application of several innovative synthetic methodologies and reaction cascades.

Tandem One-Pot Friedel-Crafts Cyclisation-Deprotection

A pivotal step in the racemic total synthesis of this compound is a tandem one-pot Friedel-Crafts cyclisation-deprotection sequence. nih.govnih.govresearchgate.net This reaction is used to construct the polycyclic core of the molecule. rsc.org The process involves the cyclization of a diacid precursor, activated as an acid chloride, in the presence of a Lewis acid like aluminum chloride. nih.govrsc.org

Interestingly, allowing the reaction to proceed for a longer duration with excess Lewis acid leads to the deprotection (removal of methoxy (B1213986) groups) of the phenolic moieties, demonstrating a tandem cyclization and deprotection in a single pot. nih.govrsc.org This efficient cascade simplifies the synthetic sequence and builds molecular complexity rapidly.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a cornerstone of many synthetic routes toward complex natural products, including this compound. In the context of preussomerin synthesis, intramolecular Friedel-Crafts reactions have been employed to form key tricyclic intermediates. nih.gov For instance, the cyclization of a dihydropyranone in the presence of a Lewis acid like BF3·Et2O can yield a tricyclic system that serves as a crucial building block. nih.govrsc.org These types of cyclizations are fundamental in creating the fused ring systems characteristic of the preussomerin skeleton.

Spiroketalization Strategies

The formation of the spiroketal is a defining feature of preussomerin synthesis. Beyond the photochemical methods, traditional acid-catalyzed cyclization of a suitable dihydroxyketone precursor is a common and fundamental strategy for spiroketal formation. researchgate.net This approach relies on thermodynamic control to favor the formation of the stable spiroketal ring system.

Synthesis of this compound Derivatives and Analogs

The intricate spirobisnaphthalene core of preussomerins has served as a compelling target and a source of inspiration for synthetic chemists. The creation of derivatives and analogs of this compound is driven by the need to explore the chemical space around this natural product. Synthetic modifications can help in understanding structure-activity relationships and developing compounds with potentially enhanced or novel biological profiles. Key synthetic strategies often involve biomimetic approaches, such as oxidative spirocyclization, to construct the characteristic bis-spiroketal system. capes.gov.brresearchgate.net Other significant methods include direct acetalization and various cross-coupling reactions to build the foundational naphthalene (B1677914) units before spiroketalization. nih.govmdpi.com These efforts have led to a diverse range of non-natural derivatives, expanding the chemical family of spirobisnaphthalenes. researchgate.net

Chlorinated Preussomerins

The introduction of chlorine atoms to the preussomerin skeleton represents a significant synthetic modification. While several chlorinated spirobisnaphthalenes like CJ-12372 and palmarumycin CP17 exist in nature, the targeted synthesis of chlorinated preussomerins offers a new avenue for analog creation. mdpi.com Recently, two new chlorinated preussomerins, named chloropreussomerins A and B, were isolated from the endophytic fungus Lasiodiplodia theobromae. researchgate.net Their structures were confirmed through spectroscopic analysis and single-crystal X-ray diffraction, marking them as the first chlorinated compounds discovered within the preussomerin family. researchgate.net

Synthetic strategies for introducing chlorine onto aromatic systems often utilize electrophilic chlorination reagents. For example, N-chlorosuccinimide (NCS) is a common reagent used for the chlorination of activated aromatic rings, which could be applied to naphthalene precursors in a preussomerin synthesis. chemrxiv.org The site-selectivity of such reactions can be influenced by steric and electronic factors, allowing for controlled introduction of chlorine atoms at specific positions. chemrxiv.orgnih.gov The synthesis of chlorinated analogs is also valuable for probing specific biological interactions, as seen in the synthesis of other complex natural products where a chlorine atom was found to be crucial for activity. nih.gov

Table 1: Examples of Synthesized or Isolated Chlorinated Spirobisnaphthalenes

| Compound Name | Source/Method | Key Structural Feature | Reference |

| Chloropreussomerin A | Isolated from Lasiodiplodia theobromae | Chlorinated preussomerin skeleton | researchgate.net |

| Chloropreussomerin B | Isolated from Lasiodiplodia theobromae | Chlorinated preussomerin skeleton | researchgate.net |

| CJ-12,372 | Natural Product | Type A spirobisnaphthalene with chlorine | mdpi.com |

| Palmarumycin CP17 | Natural Product / Total Synthesis | Type A spirobisnaphthalene with chlorine | nih.govmdpi.com |

Pyrone-Preussomerin Adducts

A novel class of preussomerin derivatives involves the fusion of a pyrone moiety to the spirobisnaphthalene framework. The α-pyrone ring system is a recognized pharmacophore present in many biologically active natural products. researchgate.netresearchgate.net The synthesis of pyrone-containing molecules is an active area of research, often employing strategies like [4+2]-cycloadditions. semanticscholar.org

Recently, two unique preussomerin derivatives, Lasiodiplodiapyrones A and B, were isolated from Lasiodiplodia pseudotheobromae. researchgate.net These compounds feature a 6-methyl-4H-furo[3,2-c]pyran-4-one moiety attached to the preussomerin core, creating a highly strained and complex polycyclic system. researchgate.netacs.org The biosynthesis of these adducts is proposed to be related to that of the preussomerins. researchgate.net The chemical synthesis of such adducts presents a considerable challenge but could be approached through strategies that join pyrone and naphthalene precursors. For instance, methods for the edge functionalization of graphene layers with 2-pyrone derivatives have been developed, which could potentially be adapted for linking pyrones to other molecular scaffolds. polimi.it

Table 2: Characterized Pyrone-Preussomerin Adducts

| Compound Name | Source | Key Structural Feature | Reference |

| Lasiodiplodiapyrone A | Isolated from Lasiodiplodia pseudotheobromae | Adduct of preussomerin and a furo[3,2-c]pyran-4-one moiety | researchgate.netacs.org |

| Lasiodiplodiapyrone B | Isolated from Lasiodiplodia pseudotheobromae | Adduct of preussomerin and a furo[3,2-c]pyran-4-one moiety | researchgate.netacs.org |

Other Spirobisnaphthalene Analogs

For example, a study on the endophytic fungus Preussia sp. led to the isolation of three new spirobisnaphthalene analogs: spiropreussione A, spiropreussione B, and spiropreussomerin A. nih.gov Spiropreussione B is particularly noteworthy for its unique cyclopenteno-naphthoindene fragment. nih.gov Furthermore, five new preussomerin analogs, designated ymf 1029A-E, were isolated from a freshwater fungus, adding to the known structural diversity of this family. researchgate.net

Synthetic approaches to these varied analogs often rely on flexible strategies that allow for the incorporation of different building blocks. The total synthesis of Palmarumycin CP17 and its methoxy analogs was achieved using a multi-step sequence involving Friedel-Crafts acylation, ketalization, and benzylic oxidation as key steps. researchgate.netnih.gov This modularity in synthesis allows for the generation of a library of related compounds for further study. nih.gov

Biosynthetic Investigations of Preussomerin F

Proposed Polyketide Biosynthetic Pathways

The core scaffold of Preussomerin F is derived from a polyketide pathway, a common route for the biosynthesis of aromatic compounds in fungi. mdpi.com This process involves the sequential condensation of small carboxylic acid units to build a long carbon chain, which is then folded and cyclized to form complex ring systems.

The fundamental building blocks for the this compound backbone are acetyl-CoA and malonyl-CoA. The biosynthesis is initiated by the carboxylation of acetyl-CoA to produce malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). researchgate.netnih.gov This step is crucial as it "activates" the acetyl units for the subsequent condensation reactions. aocs.org Malonyl-CoA serves as the primary extender unit; in a process analogous to fatty acid synthesis, a polyketide synthase enzyme iteratively adds multiple malonyl-CoA molecules to a starter unit (typically acetyl-CoA) to assemble a linear polyketide chain. mdpi.comlibretexts.org

Following the assembly of the linear carbon chain, the next critical step is its cyclization to form a polycyclic aromatic structure. For this compound and related naphthalenes, it is proposed that a pentaketide (B10854585) precursor (formed from one acetyl-CoA and four malonyl-CoA units) undergoes a series of intramolecular condensation reactions. mdpi.comuniprot.org This process, catalyzed by a specific type of polyketide synthase, results in the formation of the key bicyclic intermediate, 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). uniprot.orgresearchgate.netuniprot.org T4HN is a common precursor in the biosynthesis of various fungal naphthalenes and DHN-melanin, highlighting the shared origins of these metabolic pathways. mdpi.comresearchgate.net

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound | Class | Role in Biosynthesis |

|---|---|---|

| Acetyl-CoA | Thioester | Serves as the initial starter unit and is the precursor to Malonyl-CoA. researchgate.netlibretexts.org |

| Malonyl-CoA | Thioester | Acts as the primary two-carbon extender unit for elongating the polyketide chain. aocs.orgwikipedia.org |

| 1,3,6,8-tetrahydroxynaphthalene (T4HN) | Naphthalene (B1677914) | A key bicyclic intermediate formed by the cyclization of the pentaketide chain. mdpi.comresearchgate.net |

Enzymatic Transformations in Biosynthesis

The conversion of the initial naphthalene intermediate into the complex spiroketal structure of this compound requires a series of precise enzymatic transformations. These include the action of polyketide synthases, oxidative enzymes, and specialized catalysts for forming the characteristic spiroketal linkages.

Polyketide synthases (PKSs) are the central enzymes in this pathway, responsible for both constructing the polyketide chain and catalyzing its initial cyclization. mdpi.commdpi.com The formation of 1,3,6,8-tetrahydroxynaphthalene is typically carried out by a Type III PKS. mdpi.comuniprot.org Crucially, research into the fungus Edenia gomezpompae, a known producer of preussomerins, has identified a specific PKS gene, Egpks. nih.govresearchgate.net Gene disruption experiments using CRISPR/Cas9 have shown that knocking out the Egpks gene completely abolishes the production of preussomerins. nih.govresearchgate.net This finding provides direct evidence that EgPKS is the essential polyketide synthase required for the biosynthesis of the preussomerin family of compounds, including this compound. nih.gov

After the formation of the naphthalene core, a series of oxidative modifications are necessary. These reactions are critical for creating the reactive intermediates needed for dimerization and spiroketal formation. researchgate.net The enzymes responsible for these phenolic oxidations are believed to be laccases, phenol (B47542) oxidases, or cytochrome P450 monooxygenases. researchgate.netnih.gov In the closely related biosynthesis of palmarumycins, a multifunctional cytochrome P450 enzyme (PalA) has been identified that catalyzes the oxidative dimerization of a 1,8-dihydroxynaphthalene-derived monomer. researchgate.net This type of enzymatic oxidation of phenolic rings is a common strategy in nature to facilitate the coupling of aromatic units. nih.govthieme-connect.com

The defining structural feature of this compound is its bis-spiroketal system, which links two naphthalene-derived units. chinayyhg.com The formation of this intricate linkage is a complex process. It is widely proposed that the spiroketal bridge is formed through an oxidative dimerization of two naphthalene monomers. researchgate.netacs.org Evidence from the biosynthesis of other spiroketal-containing natural products, such as the rubromycins and palmarumycins, sheds light on this process. researchgate.netnih.gov In palmarumycin biosynthesis, a single cytochrome P450 enzyme catalyzes the oxidative coupling of the monomer to generate the spiroketal linkage. researchgate.net For the rubromycins, the spiroketal is formed via the cleavage of multiple carbon-carbon bonds in a larger polyketide precursor, a remarkable transformation guided by specific enzymes. nih.govnih.gov A similar enzyme-catalyzed oxidative cyclization is the most plausible mechanism for the assembly of the unique bis-spiroketal structure of this compound. chinayyhg.comacs.org

Table 2: Key Enzymes Implicated in this compound Biosynthesis

| Enzyme/Enzyme Class | Function |

|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.gov |

| Polyketide Synthase (PKS), e.g., EgPKS | Constructs the polyketide chain and catalyzes its cyclization to form 1,3,6,8-tetrahydroxynaphthalene. nih.govresearchgate.net |

| Cytochrome P450 Monooxygenases | Believed to catalyze key phenolic oxidation and oxidative dimerization steps leading to spiroketal formation. researchgate.netnih.gov |

| Laccase / Phenol Oxidase | Implicated in the oxidation of phenolic intermediates, a necessary step for polymerization or dimerization. researchgate.net |

Genetic and Molecular Approaches to Biosynthetic Pathway Elucidation

The intricate architecture of this compound and its analogues has spurred significant research into the genetic and molecular machinery governing their production in fungi. Modern molecular biology techniques have been instrumental in beginning to unravel the complex enzymatic steps that lead to this unique spirobisnaphthalene.

Gene Editing Systems (e.g., CRISPR/Cas9) for Fungal Biosynthesis

The advent of precise gene-editing technologies, most notably the CRISPR/Cas9 system, has revolutionized the study of fungal secondary metabolism, including the biosynthesis of preussomerins. windows.netrsc.org These tools allow for targeted gene disruption, enabling researchers to directly investigate the function of specific genes within a proposed biosynthetic gene cluster (BGC). jmicrobiol.or.kr A BGC is a collection of genes located in close proximity on the chromosome that collectively encode the proteins required for the synthesis of a specific secondary metabolite. nih.gov

A landmark study in the investigation of preussomerin biosynthesis utilized a CRISPR/Cas9-based gene editing system to explore the genetic underpinnings of their formation in the endophytic fungus Edenia gomezpompae. windows.netresearchgate.net This fungus is known to produce a variety of preussomerin-type spirobisnaphthalenes. windows.netresearchgate.net The biosynthesis of these compounds is hypothesized to be related to the 1,8-dihydroxynaphthalene (DHN)-melanin pathway, a common route for polyketide-derived pigments in fungi. windows.netresearchgate.netnih.gov

Researchers successfully developed and optimized a CRISPR/Cas9 system for E. gomezpompae and targeted a putative polyketide synthase (PKS) gene, designated Egpks. windows.net PKS enzymes are crucial in the biosynthesis of many fungal natural products, as they construct the initial carbon skeleton from simple acyl-CoA precursors. The Egpks gene was identified as a putative 1,3,6,8-tetrahydroxynaphthalene synthase, an enzyme that initiates the DHN-melanin pathway. windows.net

The results of the gene-editing experiment were definitive. The disruption of the Egpks gene resulted in a mutant strain (ΔEgpks) that was unable to produce preussomerins. windows.netresearchgate.net This finding provided the first direct genetic evidence that EgPKS is essential for the biosynthesis of the preussomerin family of compounds in E. gomezpompae. windows.net The high efficiency of the CRISPR/Cas9 system in this study underscores its power as a foundational tool for genetic manipulation in fungi that were previously difficult to study. windows.netresearchgate.net

| Gene/System | Organism | Function/Finding | Reference |

| CRISPR/Cas9 | Edenia gomezpompae | Gene editing system developed for targeted gene disruption. | windows.net |

| Egpks | Edenia gomezpompae | A polyketide synthase (PKS) gene. | windows.net |

| ΔEgpks | Edenia gomezpompae | Mutant strain with disrupted Egpks gene; lost the ability to produce preussomerins. | windows.netresearchgate.net |

Comparative Studies on Preussomerin Biosynthesis

The structural diversity observed among the preussomerin family, including this compound, suggests a complex and branched biosynthetic pathway involving numerous "tailoring" enzymes. researchgate.netnih.govresearchgate.net While the core naphthalene units are likely derived from a common polyketide precursor synthesized by a PKS like EgPKS, the variations in hydroxylation, epoxidation, and other modifications are attributed to the action of specific enzymes encoded within the BGC. nih.govnih.gov

Direct comparative studies of the BGCs for different preussomerins are still in early stages due to the challenge of identifying the complete clusters. However, significant insights can be drawn from comparing the biosynthesis of preussomerins with the closely related and often co-isolated palmarumycins (also known as deoxypreussomerins). researchgate.netchinayyhg.com Palmarumycins are also spirobisnaphthalenes and are considered to be biosynthetic precursors to the more complex preussomerins. researchgate.netnih.gov

Recent research has successfully elucidated the biosynthetic gene cluster for palmarumycins. researchgate.netnih.gov A key finding was that the genes for the tailoring enzymes are located in a cluster distant from the PKS gene. researchgate.netnih.gov This palmarumycin BGC contains genes for several crucial enzymes, including:

Two Cytochrome P450 monooxygenases (PalA and PalB): These enzymes are critical for oxidative modifications. PalA is a particularly unusual and multifunctional P450 that catalyzes the oxidative dimerization of the 1,8-dihydroxynaphthalene monomer to form the characteristic spiroketal linkage and a 2,3-epoxy group. nih.gov PalB is responsible for installing a hydroxyl group at the C-5 position, a common feature in many spirobisnaphthalenes. nih.gov

A short-chain dehydrogenase/reductase (PalC): This enzyme is involved in reduction and dehydrogenation steps. nih.gov

An FAD-dependent oxidoreductase (PalD): Located outside the main cluster, this enzyme functions as a 1-dehydrogenase. nih.gov

The structural differences between this compound and other preussomerins, as well as between preussomerins and palmarumycins, can be logically attributed to variations in the presence and specificity of these types of tailoring enzymes. For example, the additional hydroxylations and the specific stereochemistry found in this compound compared to a simpler palmarumycin are likely the result of different or additional P450s and reductases in the this compound biosynthetic pathway.

The elucidation of the palmarumycin BGC provides a valuable model for what to expect in the preussomerin BGCs. It is hypothesized that the BGC for this compound contains a similar set of core genes (PKS) and a unique combination of tailoring enzyme genes (P450s, reductases, etc.) that execute the final, specific chemical modifications defining its structure. Future research involving comparative genomics of different preussomerin-producing fungal strains will be essential to identify these unique genetic determinants and fully unravel the biosynthetic pathway of this compound. nih.gov

| Compound Class | Key Biosynthetic Features | Relationship to this compound | Reference |

| Palmarumycins | Biosynthesis involves a PKS and a distant BGC with tailoring enzymes (P450s, reductases). | Considered biosynthetic precursors to preussomerins. The palmarumycin BGC serves as a model for the preussomerin BGC. | researchgate.netnih.gov |

| Preussomerins | Biosynthesis initiated by a PKS (Egpks). Structural diversity arises from tailoring enzymes. | The specific tailoring enzymes for this compound are yet to be fully identified but are expected to be similar in function to those in the palmarumycin pathway. | windows.netnih.gov |

Biological Activities and Mechanistic Studies in Vitro and Pre Clinical Models

Antimicrobial Activities

Preussomerin F has demonstrated a notable range of antimicrobial activities, showing efficacy against various fungal and bacterial pathogens.

Antifungal Efficacy against Plant Pathogens and Endophytes

Research has highlighted the potential of preussomerins, including this compound, as antifungal agents, particularly against fungi that are pathogenic to plants. Studies on preussomerin analogues, such as Preussomerin EG1, EG2, and EG3, isolated from the endophytic fungus Edenia gomezpompae, have shown significant growth inhibition against several economically important plant pathogens. usda.govcapes.gov.br These pathogens include Phytophthora capsici, P. parasitica, Fusarium oxysporum, and Alternaria solani. usda.gov The effective dose for 50% inhibition (ED50) for these compounds ranged from 20 to 170 µg/ml. usda.gov Furthermore, Preussomerin EG1 and its acetylated derivatives exhibited significant bioactivity against endophytic fungi like Colletotrichum sp., Phomopsis sp., and Guignardia manguifera. usda.govcapes.gov.br This suggests that these compounds may play a role in protecting the host plant from fungal infections. usda.gov The antifungal activity of preussomerins has been recognized since the discovery of Preussomerin A. acs.org

Antibacterial Spectrum and Selectivity (e.g., Gram-positive)

This compound and its related compounds have shown a selective antibacterial activity, primarily against Gram-positive bacteria. In a study evaluating a series of preussomerin analogues, several compounds exhibited significant activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 13 µg/mL. researchgate.net These compounds demonstrated varying levels of activity against Gram-positive bacteria but were inactive against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella enteritidis, indicating a selective inhibition profile. researchgate.net This selectivity is a common trait among certain classes of antimicrobial peptides and small molecules.

Antimycobacterial Activity

Several preussomerins, including this compound, have been evaluated for their activity against Mycobacterium tuberculosis. Preussomerins E, F, G, H, and I, isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050, all demonstrated moderate antimycobacterial activity. researchgate.netsci-hub.senih.govthieme-connect.com This finding is significant given the urgent need for new drugs to combat tuberculosis due to the rise of drug-resistant strains. sci-hub.se

Cytotoxic Activities in Cell-Based Assays (Strictly in vitro research, no human clinical data)

In addition to its antimicrobial properties, this compound and its analogues have been extensively studied for their cytotoxic effects against various cancer cell lines in vitro.

Evaluation against Various Cancer Cell Lines (in vitro models)

This compound and its derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, Preussomerins E, F, G, H, and I showed significant cytotoxicity against KB and BC-1 cancer cell lines. sci-hub.sethieme-connect.com In another study, chloropreussomerins A and B, along with other known preussomerin analogues, were tested against A549 (human lung cancer), HepG2 (human liver cancer), HeLa (human cervical cancer), MCF-7 (human breast cancer), and HEK293T (human embryonic kidney) cell lines. acs.org Several of these compounds, including analogues of this compound, exhibited potent cytotoxicity with IC50 values in the micromolar range. researchgate.netacs.org For example, compounds 4-7 in one study showed IC50 values between 2.5 and 9.4 μM against A549, HepG2, and MCF-7 cell lines. researchgate.net

Comparative Cytotoxicity with Analogues

Structure-activity relationship studies have provided insights into the features of the preussomerin scaffold that are crucial for its cytotoxic effects. For example, the cytotoxicity of preussomerins appears to be more dependent on the substitutions on one of the decalin rings (ring A) than the other (ring D). acs.org The presence of a ketone carbonyl group at C-1 of ring A was found to be more favorable for activity compared to a hydroxyl group. acs.org Furthermore, the introduction of a chlorine atom at the C-2 position, as seen in chloropreussomerins A and B, was shown to be important for enhancing cytotoxicity when compared to the non-chlorinated analogue, Preussomerin M. acs.org

Enzyme Modulatory Activities and Molecular Targets

This compound, a member of the complex naphthoquinone spiroketal class of fungal metabolites, has been the subject of various biological investigations. These studies have revealed its capacity to interact with and modulate the activity of several key enzymes involved in critical cellular processes. The following sections detail the specific enzymatic targets of this compound and its analogs, summarizing the findings from in vitro and pre-clinical research.

Inhibition of Ras Farnesyl-Protein Transferase (FPTase)

The Ras family of small GTPases plays a pivotal role in signal transduction pathways that control cell proliferation, differentiation, and survival. For Ras proteins to become active and associate with the plasma membrane, they must undergo a series of post-translational modifications, the first and most critical of which is farnesylation. acs.orgresearchgate.net This reaction is catalyzed by the enzyme farnesyl-protein transferase (FPTase). The inhibition of FPTase is a key therapeutic strategy, particularly in oncology, as it can prevent the activation of mutant Ras proteins commonly found in human tumors. researchgate.netnih.gov

Preussomerins, including this compound, were identified as novel inhibitors of FPTase through a screening program of fungal metabolites. acs.org These compounds were isolated from a dung-inhabiting coelomycetous fungus. acs.org In a detailed study, this compound was evaluated for its ability to inhibit FPTase sourced from bovine brain. The research demonstrated that this compound is a potent inhibitor of this crucial enzyme. acs.orgresearchgate.net

Table 1: Inhibitory Activity of this compound against Ras Farnesyl-Protein Transferase (FPTase)

| Compound | Enzyme Source | IC₅₀ (µM) | Reference |

|---|

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. rsc.org Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents. rsc.orgosu.edu

The broader class of spirobisnaphthalenes, to which preussomerins belong, has been identified as possessing inhibitory activity against DNA gyrase. researchgate.netresearchgate.net For instance, related compounds such as CJ-12,371 and CJ-12,372, which share a similar structural framework, were found to inhibit the supercoiling and relaxation activities of Escherichia coli DNA gyrase. researchgate.net However, specific inhibitory data, such as the half-maximal inhibitory concentration (IC₅₀), for this compound against DNA gyrase has not been detailed in the reviewed scientific literature.

Inhibition of Topoisomerase II

Topoisomerase II enzymes are critical for managing DNA topology in eukaryotic cells, playing key roles in replication, transcription, and chromosome segregation by creating transient double-strand breaks. sigmaaldrich.comoncotarget.com These enzymes are established targets for anticancer drugs. mdpi.com

Like DNA gyrase, the inhibitory activity of the preussomerin class of compounds extends to eukaryotic topoisomerase II. researchgate.netresearchgate.net Studies on related spiroketals have confirmed their action against this enzyme. researchgate.net While the general class of preussomerins is recognized for this biological activity, specific quantitative studies detailing the IC₅₀ value of this compound against topoisomerase II are not available in the current body of scientific literature.

Inhibition of Thioredoxin-Thioredoxin Reductase System

The thioredoxin (Trx) system, comprising thioredoxin and thioredoxin reductase (TrxR), is a major antioxidant system that regulates cellular redox balance and is crucial for DNA synthesis and defense against oxidative stress. dtic.milnih.govnih.gov This system is often overexpressed in cancer cells, making it a significant target for cancer therapy. nih.govresearchgate.net

Naphthoquinone spiroketals, the family to which this compound belongs, have been investigated as inhibitors of the Trx-TrxR system. researchgate.netdtic.mil Synthetic analogs of the related natural product, palmarumycin CP1, have shown potent inhibition of thioredoxin with IC₅₀ values in the nanomolar range. dtic.mil While the preussomerin class is known to inhibit this system, specific data quantifying the inhibitory effect of this compound itself against either thioredoxin or thioredoxin reductase are not specified in the reviewed literature. researchgate.netdtic.mil

Inhibition of Acetylcholinesterase

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating the signal at cholinergic synapses. bone-abstracts.orgupdatepublishing.commhmedical.com AChE inhibitors are used therapeutically for conditions such as Alzheimer's disease and myasthenia gravis. bone-abstracts.orgupdatepublishing.com

While some preussomerin analogues have been screened for their biological activities, there is no specific data in the reviewed scientific literature to indicate that this compound possesses inhibitory activity against acetylcholinesterase. researchgate.net

Inhibition of Squalene (B77637) Synthase

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol formation by converting two molecules of farnesyl pyrophosphate into squalene. wikipedia.orgmdpi.com Inhibition of this enzyme is a therapeutic strategy for lowering cholesterol levels. wikipedia.org

Based on a review of the available scientific literature, there is no evidence to suggest that this compound exhibits inhibitory activity against squalene synthase. While other metabolites produced by fungi, such as zaragozic acids, are known potent inhibitors of this enzyme, this activity has not been reported for the preussomerin class of compounds. nih.govmdpi.com

Investigation of Other Putative Protein Targets (e.g., PA28γ)

Recent studies have identified the proteasome activator PA28γ (also known as PSME3) as a direct protein target of compounds structurally related to this compound, such as Rhytidenone F. researchgate.netresearchgate.netrsc.org PA28γ is a nuclear regulator of the 20S proteasome, which is involved in ATP- and ubiquitin-independent protein degradation. nih.gov The interaction of these small molecules with PA28γ has been shown to lead to the accumulation of the tumor suppressor protein p53. researchgate.netresearchgate.netrsc.org This accumulation, in turn, can activate downstream signaling pathways, such as the Fas-dependent pathway, ultimately initiating cellular apoptosis. researchgate.netresearchgate.net Specifically, it has been demonstrated that Rhytidenone F covalently binds to the Cys92 residue of PA28γ. researchgate.netresearchgate.net While these findings directly implicate a related compound, they strongly suggest that this compound may also interact with PA28γ, representing a promising avenue for further investigation into its mechanism of action, particularly concerning its cytotoxic properties. researchgate.netresearchgate.netrsc.org

Antiparasitic Activities

This compound has demonstrated notable activity against various parasites, highlighting its potential as a lead compound for the development of new antiparasitic agents.

Antiplasmodial Activity

This compound has been evaluated for its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. sci-hub.seresearchgate.netthieme-connect.com In vitro studies have shown that this compound exhibits moderate antiplasmodial activity. sci-hub.se The emergence of drug-resistant strains of P. falciparum necessitates the discovery of new antimalarial drugs with novel mechanisms of action, and natural products like this compound are a valuable source for such discoveries. researchgate.netsci-hub.se

Table 1: Antiplasmodial Activity of this compound

| Compound | Parasite Strain | In Vitro Activity | Reference |

|---|---|---|---|

| This compound | Plasmodium falciparum | Moderate | sci-hub.se |

Nematicidal Activity (e.g., against Bursaphelenchus xylophilus)

This compound and its analogs have been investigated for their nematicidal properties, particularly against the pinewood nematode, Bursaphelenchus xylophilus. researchgate.netnih.govsciforum.netmdpi.comwisdomlib.org This nematode is the causative agent of pine wilt disease, a devastating condition affecting pine forests. nih.govsciforum.netmdpi.com In vitro immersion experiments have demonstrated that preussomerins exhibit nematicidal activity against B. xylophilus. researchgate.net While some studies describe the activity of the general class of preussomerins as weak, the bis-spirobisnaphthalene core structure is considered important for this bioactivity. researchgate.net

Table 2: Nematicidal Activity of Preussomerins

| Compound Class | Target Organism | Activity Level | Reference |

|---|---|---|---|

| Preussomerins | Bursaphelenchus xylophilus | Weak to Moderate | researchgate.net |

Other Reported Biological Activities

Beyond its specific protein interactions and antiparasitic effects, this compound has been associated with other biological activities, including anti-inflammatory and allelochemical effects.

Anti-inflammatory Activity (e.g., NO production inhibition in macrophages)

The anti-inflammatory potential of compounds related to this compound has been explored. A key indicator of inflammation is the production of nitric oxide (NO) by macrophages. nih.govbiomolther.orgnih.govmdpi.com Certain flavonoids and other natural compounds have been shown to inhibit NO production in lipopolysaccharide (LPS)-activated macrophage cell lines, such as RAW 264.7. nih.govbiomolther.org This inhibition is often due to the downregulation of inducible nitric oxide synthase (iNOS) expression. nih.gov While direct studies on this compound's effect on NO production are not extensively detailed in the provided context, the known anti-inflammatory activities of structurally similar naphthalenone derivatives suggest that this is a plausible area of activity for this compound. researchgate.net

Allelochemical and Phytotoxic Effects

Allelopathy refers to the phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. scirp.orgresearchgate.netpjoes.comfrontiersin.org These biochemicals are known as allelochemicals. Preussomerins and related spirobisnaphthalenes have been reported to possess herbicidal and phytotoxic properties. mdpi.com These compounds can inhibit seed germination and seedling growth of various plant species. mdpi.com The phytotoxic effects are often concentration-dependent and can manifest as reduced root and stem growth. mdpi.com The release of such compounds from fungi into the environment can impact the surrounding plant life, indicating a role for this compound as an allelochemical. scirp.orgresearchgate.netpjoes.comfrontiersin.org

Mechanistic Investigations of Biological Action

The biological activities of this compound have been the subject of in vitro and pre-clinical investigations to elucidate the molecular mechanisms underlying its effects. These studies have primarily focused on its role as an enzyme inhibitor and its interactions with key cellular macromolecules.

Cellular Pathways and Targets of Action

Research into the mechanism of action of this compound has identified its primary cellular target as an enzyme involved in post-translational modification of proteins crucial for signal transduction. Additionally, based on its chemical class, other potential targets have been suggested.

A primary cellular pathway affected by this compound is the Ras signaling cascade. nih.gov Ras proteins are a family of small GTPases that act as molecular switches in cellular signaling pathways, regulating processes such as cell growth, differentiation, and survival. nih.gov For Ras proteins to be functional, they must be anchored to the inner surface of the plasma membrane. ascopubs.org This localization is achieved through a series of post-translational modifications, the first and most critical of which is farnesylation. nih.govascopubs.org This process is catalyzed by the enzyme farnesyl-protein transferase (FPTase), which transfers a 15-carbon farnesyl group from farnesyl diphosphate (B83284) to the C-terminal cysteine residue of the Ras protein. nih.govascopubs.org Preussomerins, including this compound, have been identified as inhibitors of FPTase. nih.gov By inhibiting this enzyme, this compound can prevent the farnesylation of Ras, thereby blocking its localization to the plasma membrane and subsequent activation of downstream signaling pathways.

Beyond its well-documented effects on the Ras pathway, the broader class of spirobisnaphthalene compounds, to which this compound belongs, has been identified as having inhibitory activity against other critical cellular enzymes. researchgate.net Notably, some compounds in this class are known to inhibit DNA gyrase and topoisomerase II. researchgate.netresearchgate.net DNA gyrase, a type II topoisomerase found in bacteria, introduces negative supercoils into DNA and is essential for DNA replication and transcription. nih.gov A patent has disclosed that derivatives of this compound exhibit DNA gyrase inhibitory activity. googleapis.com Eukaryotic topoisomerase II enzymes are also crucial for managing DNA topology during replication, transcription, and chromosome segregation. phcogrev.com The inhibition of these enzymes by other spirobisnaphthalenes suggests that this compound may also possess the ability to interfere with these fundamental cellular processes.

Table 1: Potential Molecular Targets of this compound

| Target Enzyme | Cellular Pathway | Consequence of Inhibition | Evidence Level for this compound |

|---|---|---|---|

| Farnesyl-Protein Transferase (FPTase) | Ras Signaling | Inhibition of Ras protein membrane localization and downstream signaling. | Direct Evidence nih.govthieme-connect.com |

| DNA Gyrase | DNA Replication & Transcription (in bacteria) | Inhibition of DNA supercoiling and relaxation, leading to disruption of DNA synthesis. | Evidence from Derivatives googleapis.com |

| Topoisomerase II | DNA Replication & Chromosome Segregation | Interference with DNA decatenation and relaxation, leading to DNA damage. | Inferred from Chemical Class researchgate.net |

Interaction with Biological Macromolecules

The primary documented interaction of this compound with a biological macromolecule is its inhibition of the enzyme farnesyl-protein transferase (FPTase). nih.govthieme-connect.com This interaction is central to its observed biological activities.

The interaction of this compound with FPTase is inhibitory, preventing the enzyme from carrying out its catalytic function. This has been quantified, with this compound demonstrating a specific level of inhibitory potency against FPTase from bovine brain. thieme-connect.com The nature of this inhibition, whether it is competitive with one of the substrates (farnesyl diphosphate or the Ras protein) or non-competitive, has been a subject of study for this class of inhibitors.

The consequence of this interaction is the prevention of the covalent attachment of a farnesyl group to the Ras protein. ascopubs.org This farnesylation is a key step in rendering the Ras protein sufficiently hydrophobic to associate with the plasma membrane, a prerequisite for its signaling function. nih.govascopubs.org By binding to and inhibiting FPTase, this compound effectively disrupts this process, leading to an accumulation of non-farnesylated, inactive Ras in the cytoplasm.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Source | IC₅₀ |

|---|---|---|

| Farnesyl-Protein Transferase | Bovine Brain | 25 µg/mL thieme-connect.com |

Structure Activity Relationship Sar Studies of Preussomerin F and Its Analogs

Impact of Core Spirobisnaphthalene Skeleton Modifications on Bioactivity

The spirobisnaphthalene scaffold, characterized by two naphthalene (B1677914) units linked by two spiroketal bridges, is the defining feature of preussomerins and is fundamental to their biological activity. psu.eduresearchgate.net Studies on various preussomerin analogs and related spirobisnaphthalenes have shed light on how modifications to this core structure impact their bioactivity.

The integrity of the bis-spiroketal system is considered essential. The synthesis of preussomerins G and I highlighted the unique stability of this bis-acetal ring system. researchgate.net The related palmarumycins, which contain a single spiroketal linkage, also exhibit significant biological activities, suggesting that the spiroketal moiety itself is a key pharmacophore. rsc.orgrsc.org

Alterations in the oxidation state and unsaturation within the naphthalene rings significantly influence bioactivity. For instance, a primary analysis of the structure–activity relationships of a series of preussomerins revealed that the cytotoxicity against several human cancer cell lines is predominantly influenced by the substitution pattern on ring A of the spirobisnaphthalene core. acs.org Specifically, the presence of a ketone carbonyl group at C-1 of ring A was found to be more favorable for cytotoxic activity compared to a hydroxyl group at the same position. acs.org This is evidenced by the higher potency of compounds like Preussomerin F, G, H, and K, which possess this feature, compared to analogs with a C-1 hydroxyl group like Preussomerin A. acs.org

Furthermore, the presence of an epoxide on ring A, as seen in this compound and its close analogs, appears to be a critical feature for potent cytotoxicity. acs.org The combination of the C-1 ketone and the epoxide functionality seems to contribute significantly to the biological effects observed in this class of compounds.

Influence of Peripheral Substituents on Biological Potency and Selectivity

Peripheral substituents on the spirobisnaphthalene framework of this compound and its analogs play a crucial role in modulating their biological potency and selectivity. Variations in hydroxylation, methylation, and halogenation patterns have been shown to lead to a range of biological activities, including antifungal, antibacterial, cytotoxic, and enzyme inhibitory effects. researchgate.netacs.org

A study on chlorinated preussomerins isolated from the endophytic fungus Lasiodiplodia theobromae revealed that the addition of a chlorine atom at C-2 of the core structure was important for cytotoxicity. acs.org Chloropreussomerins A and B demonstrated stronger inhibitory effects against five human cancer cell lines compared to their non-chlorinated counterpart, preussomerin M. acs.org

The following table summarizes the cytotoxic activities of this compound and some of its naturally occurring analogs against various human cancer cell lines.

| Compound | A549 (IC₅₀, μM) | HepG2 (IC₅₀, μM) | HeLa (IC₅₀, μM) | MCF-7 (IC₅₀, μM) | HEK293T (IC₅₀, μM) |

| This compound | 7.9 ± 0.8 | 9.4 ± 1.1 | 11.2 ± 1.5 | 8.5 ± 0.9 | 15.6 ± 2.1 |

| Preussomerin K | 6.5 ± 0.7 | 7.2 ± 0.9 | 8.9 ± 1.2 | 6.8 ± 0.7 | 12.4 ± 1.8 |

| Preussomerin H | 5.8 ± 0.6 | 6.4 ± 0.8 | 7.5 ± 1.0 | 5.9 ± 0.6 | 10.1 ± 1.5 |

| Preussomerin G | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.6 | 2.9 ± 0.3 | 8.7 ± 1.2 |

| Preussomerin D | 10.1 ± 1.2 | 12.5 ± 1.8 | 15.3 ± 2.0 | 11.8 ± 1.6 | 20.3 ± 2.9 |

| Preussomerin C | > 20 | > 20 | > 20 | > 20 | > 20 |

| Preussomerin A | > 20 | > 20 | > 20 | > 20 | > 20 |

| Ymf 1029 E | > 20 | > 20 | > 20 | > 20 | > 20 |

| Chloropreussomerin A | 6.2 ± 0.7 | 10.5 ± 1.4 | 8.1 ± 1.1 | 5.9 ± 0.6 | 13.4 ± 1.9 |

| Chloropreussomerin B | 8.9 ± 1.0 | 12.1 ± 1.7 | 10.3 ± 1.5 | 7.8 ± 0.9 | 16.2 ± 2.3 |

| Preussomerin M | 15.4 ± 2.1 | 18.2 ± 2.5 | 16.8 ± 2.3 | 14.9 ± 2.0 | > 20 |

| Epirubicin (Control) | 0.5 ± 0.05 | 0.6 ± 0.07 | 0.7 ± 0.08 | 0.5 ± 0.06 | 1.2 ± 0.1 |

Data sourced from Chen et al., 2016. acs.org

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, and the spirobisnaphthalene class is no exception. nih.govbeilstein-journals.org The rigid, three-dimensional structure of the spiroketal core creates a defined spatial arrangement of the peripheral functional groups, which can significantly affect interactions with biological targets. beilstein-journals.org

This compound is a chiral molecule, and its specific stereoconfiguration is crucial for its biological effects. The absolute configuration of this compound has been reported, and it exhibits a specific optical rotation of -240. rsc.org This inherent chirality is a common feature among the preussomerin family, with most members showing large negative optical rotation values. sci-hub.se

While detailed studies on the differential activities of individual stereoisomers of this compound are limited, the general importance of stereochemistry in this class of compounds is well-recognized. For other spiroketal-containing natural products, it has been demonstrated that different stereoisomers can have vastly different or even opposing biological activities. beilstein-journals.org For instance, in some cases, thermodynamically less stable spiroketal isomers have been found to be more cytotoxic than their more stable counterparts. beilstein-journals.org

Computational and Molecular Modeling Approaches in SAR

Computational and molecular modeling techniques are powerful tools in modern drug discovery and can provide significant insights into the structure-activity relationships of complex natural products like this compound. nih.govoncodesign-services.com These methods allow for the visualization of three-dimensional molecular structures and the simulation of their interactions with biological macromolecules, such as enzymes and receptors. nih.govijpsjournal.com

While specific molecular docking or quantitative structure-activity relationship (QSAR) studies for this compound are not extensively reported in the available literature, the principles of these approaches are highly applicable. Molecular docking could be employed to predict the binding mode of this compound and its analogs within the active site of a target protein. nih.gov For example, given that some preussomerins inhibit enzymes like Ras farnesyl-protein transferase, docking studies could elucidate the key amino acid residues involved in the binding and explain why certain structural modifications enhance or diminish inhibitory activity. researchgate.net

QSAR modeling can establish a mathematical relationship between the chemical structures of the preussomerin analogs and their observed biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds, a predictive model can be developed. oncodesign-services.com Such a model could then be used to virtually screen new, hypothetical this compound analogs and prioritize their synthesis based on their predicted potency and selectivity. nih.gov

These computational approaches, when used in conjunction with experimental data from synthesis and biological testing, can significantly accelerate the process of lead optimization and the design of novel, more effective therapeutic agents based on the this compound scaffold. oncodesign-services.com

Future Research Directions and Translational Perspectives for Preussomerin F

Exploration of Underexplored Fungal Biodiversity for Novel Preussomerins

Fungi represent a vast and largely untapped reservoir of novel bioactive compounds. mdpi.com Despite significant advancements, it is estimated that a large percentage of fungal species remain to be discovered and characterized, each with the potential to produce unique secondary metabolites. mdpi.com Coprophilous (dung-inhabiting) fungi, in particular, have been identified as a rich source of chemically diverse and biologically active compounds, including the preussomerins, which were first isolated from Preussia isomera. researchgate.netacs.org These fungi thrive in highly competitive microbial environments, which drives the evolution of potent chemical defenses. acs.orgresearchgate.net

Future research should prioritize the systematic exploration of these underexplored fungal niches. This includes not only coprophilous fungi but also endophytic fungi found in unique and extreme environments, which are known to produce a wide array of bioactive substances. mdpi.comsci-hub.seresearchgate.net For instance, an endophytic fungus, Lasiodiplodia theobromae, isolated from a mangrove plant, has been shown to produce Preussomerin F. mdpi.com The investigation of fungi from diverse geographical locations and ecological habitats is likely to yield novel preussomerin analogues with potentially enhanced or entirely new biological activities. creamjournal.orgresearchgate.net Modern techniques in microbial cultivation, including co-culture and epigenetic modification, can be employed to activate silent biosynthetic gene clusters, potentially leading to the discovery of previously unobserved preussomerins.

Advancement of Enantioselective Synthetic Methodologies